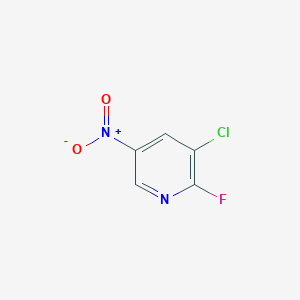

3-Chloro-2-fluoro-5-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-2-fluoro-5-nitropyridine is a unique chemical compound with the empirical formula C5H2ClFN2O2 and a molecular weight of 176.53 . It is typically provided to researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which yields the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro-5-nitropyridine is represented by the SMILES string O=N+C1=CN=C (Cl)C (F)=C1 .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

3-Chloro-2-fluoro-5-nitropyridine is a solid substance . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Organic Synthesis and Pharmaceutical Intermediates

- 2-Fluoro-5-nitropyridine , a close analog, is commonly used as an organic synthesis intermediate and pharmaceutical intermediate . Given the structural similarity, 3-Chloro-2-fluoro-5-nitropyridine likely shares these applications. Researchers utilize it in laboratory research and development processes and chemical production .

Nitropyridine Derivatives

- Nitropyridines play a crucial role in medicinal chemistry. Researchers have explored their derivatives for various biological activities, including antimicrobial, antiviral, and anticancer properties . 3-Chloro-2-fluoro-5-nitropyridine could serve as a precursor for synthesizing novel nitropyridine derivatives.

Agrochemicals and Pesticides

- Nitropyridines have been investigated as starting materials for herbicides and insecticides . While specific studies on 3-Chloro-2-fluoro-5-nitropyridine are limited, its structural features suggest potential applications in agrochemical research.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS classification . It carries the signal word ‘Warning’ and has hazard statements H302 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Fluoropyridines, including 3-Chloro-2-fluoro-5-nitropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Fluoropyridines present a special interest as potential imaging agents for various biological applications .

Mechanism of Action

Target of Action

3-Chloro-2-fluoro-5-nitropyridine is a chemical compound that is primarily used as a pharmaceutical intermediate It is used in the synthesis of various bioactive compounds, suggesting that its targets could be diverse depending on the final product it contributes to .

Biochemical Pathways

It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties could potentially influence various biochemical pathways, depending on the specific context and the final bioactive compound it contributes to.

Pharmacokinetics

It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceutical products with improved physical, biological, and environmental properties . Therefore, the presence of a fluorine atom in 3-Chloro-2-fluoro-5-nitropyridine could potentially enhance its bioavailability.

Result of Action

It’s known that it can be used to prepare a diazaheterocyclic derivative, which has high triplet state, good hole transport ability, photostability, high carrier mobility, strong absorption in the ultraviolet range, and valuable blue light emission . These properties suggest that 3-Chloro-2-fluoro-5-nitropyridine could contribute to the production of highly efficient luminescent materials .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and efficacy could be influenced by factors such as temperature and the presence of oxygen.

properties

IUPAC Name |

3-chloro-2-fluoro-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOGTIHVOKJMOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1805456-19-2 |

Source

|

| Record name | 3-chloro-2-fluoro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid](/img/structure/B2422660.png)

![N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2422661.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2422664.png)

![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2422668.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2422671.png)

![N-(furan-2-ylmethyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2422673.png)

![Ethyl 1-({5-[(2-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2422676.png)